![molecular formula C9H5F4NO2 B12894049 2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole: is a fluorinated heterocyclic compound. It plays a crucial role in functionalizing fluorine-containing heterocycles, which are essential components of various biologically and pharmacologically active substances .
Preparation Methods
Several synthetic routes exist for the preparation of this compound. One common method involves the difluoromethylation of an appropriate precursor using radical processes. The reaction typically employs difluoromethylating agents under specific conditions to introduce the difluoromethoxy and difluoromethyl groups onto the oxazole ring. Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced or replaced. Common reagents include difluoromethylating agents, oxidants, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique fluorinated structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Materials Science: Its properties contribute to the design of novel materials.
Mechanism of Action
The exact mechanism by which 2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are other difluoromethylated heterocycles, this compound’s unique combination of difluoromethoxy and difluoromethyl groups sets it apart. Similar compounds include other difluoromethylated oxazoles and related heterocycles.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C9H5F4NO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-5-6(3-4)15-9(14-5)16-8(12)13/h1-3,7-8H |
InChI Key |
KVPZPMDPBFUOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
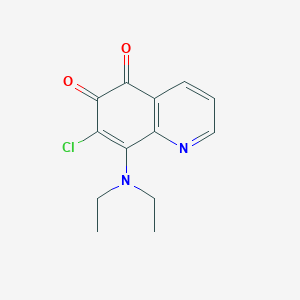
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
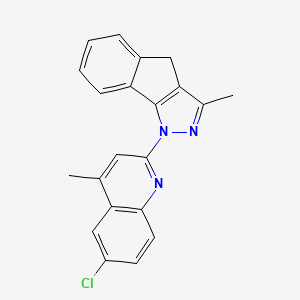
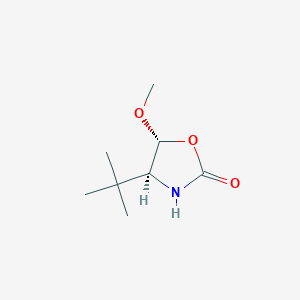
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
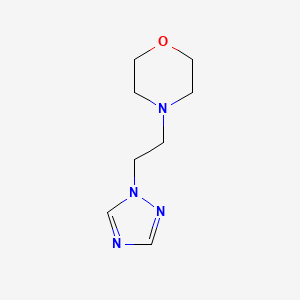
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)

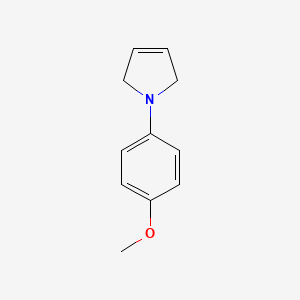
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)

